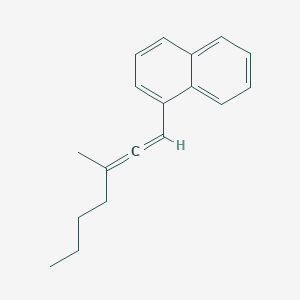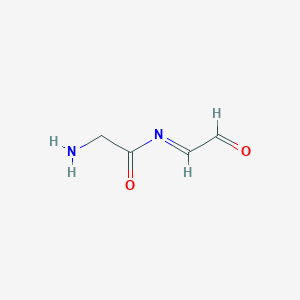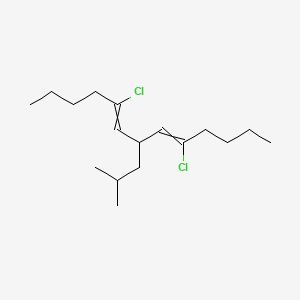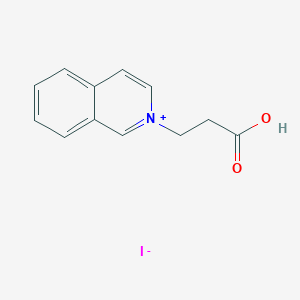![molecular formula C24H19NO3 B14218279 (E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine CAS No. 828918-16-7](/img/structure/B14218279.png)
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine is an organic compound that combines the structural features of anthracene and L-tyrosine Anthracene is a polycyclic aromatic hydrocarbon known for its luminescent properties, while L-tyrosine is an amino acid that plays a crucial role in protein synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine typically involves the condensation reaction between anthracene-9-carbaldehyde and L-tyrosine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its luminescent properties.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(Anthracen-9-yl)methylidene]-2-fluorobenzohydrazide
- Anthracen-9-ylmethylene-(4-methoxyphenyl)amine
Uniqueness
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine is unique due to its combination of anthracene and L-tyrosine, which imparts both luminescent properties and biological activity. This dual functionality makes it a versatile compound for various scientific applications, distinguishing it from other anthracene derivatives that may lack the biological component.
Propiedades
Número CAS |
828918-16-7 |
|---|---|
Fórmula molecular |
C24H19NO3 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(2S)-2-(anthracen-9-ylmethylideneamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H19NO3/c26-19-11-9-16(10-12-19)13-23(24(27)28)25-15-22-20-7-3-1-5-17(20)14-18-6-2-4-8-21(18)22/h1-12,14-15,23,26H,13H2,(H,27,28)/t23-/m0/s1 |
Clave InChI |
OTMQQGJUVSRJNI-QHCPKHFHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC(CC4=CC=C(C=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)

